REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH:4]([CH2:8][CH3:9])[C:5]([CH3:7])=[O:6].[CH2:11]([OH:14])[CH2:12]O.[CH3:15]C1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH2:1]([O:2][C:3](=[O:10])[CH:4]([C:5]1([CH3:7])[O:14][CH2:11][CH2:12][O:6]1)[CH2:8][CH3:9])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
COC(C(C(=O)C)CC)=O
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Name
|
|
Quantity
|
46.9 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight under Dean-Stark conditions
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture was washed with 5% aqueous NaHCO3 and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by repeated vacuum distillation (118-128° C., 15 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC)C1(OCCO1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |